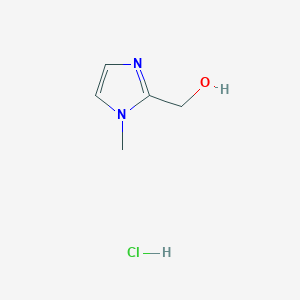
(1-methyl-1H-imidazol-2-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(1-methyl-1H-imidazol-2-yl)methanol hydrochloride" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest in medicinal chemistry due to their biological activities and their role as building blocks in pharmaceuticals.
Synthesis Analysis
The synthesis of imidazole derivatives, such as "(1-methyl-1H-imidazol-2-yl)methanol," involves the treatment of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . These methods allow for the preparation of alcohols that can be converted into carbonyl compounds via corresponding quaternary salts. The synthesis of related compounds, such as 1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, involves nucleophilic substitution reactions followed by S-methylation and oxidation .
Molecular Structure Analysis
Imidazole derivatives exhibit a variety of molecular structures depending on the substituents attached to the imidazole ring. The molecular structure of "(1-methyl-1H-imidazol-2-yl)methanol" can be characterized by spectroscopic methods such as infrared spectrometry, NMR, and mass spectrometry . These techniques help elucidate the structure and confirm the synthesis of the desired compound.
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions. For instance, substituted imidazoles can undergo alkylation with different alkylating agents to form N-alkylation products . The "(1-methyl-1H-imidazol-2-yl)methanol" system can be regarded as a masked form of the carbonyl group, which is a versatile synthon in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The solubility, reactivity, and stability of these compounds can vary significantly. For example, 1-methyl-3-butyl imidazole chloride, a related compound, has been reported to have good solubility in water, ethanol, ethyl acetate, acetone, acetonitrile, and methanol, while being insoluble in ether and cyclohexane . These properties are essential for their application in various chemical reactions and as potential pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Magnetic and Structural Properties
(1-methyl-1H-imidazol-2-yl)methanol hydrochloride and its derivatives have been studied for their structural and magnetic properties. Research conducted by Yong, Zhang, and She (2013) explored hydrochloride crystals obtained from 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical, highlighting their unique magnetic behaviors and crystal-stacking structures. They discovered that the acid radical in these crystals primarily forms as diamagnetic dimers through intermolecular interactions, leading to low magnetic susceptibilities. The findings showed diverse magnetic behaviors based on the crystal structure, ranging from weak antiferromagnetic behavior to unusual magnetic responses due to the influence of hydrogen bonds and anion–π interactions (Yong, Zhang, & She, 2013).
Biomimetic Chelating Ligands
Gaynor, McIntyre, and Creutz (2023) discussed the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process, indicating its potential as a precursor for the development of biomimetic chelating ligands. This compound, derived from 1-acetyladamantane, showcased the possibility of creating complex molecules that mimic biological systems, providing pathways for advancements in chemical synthesis and medicinal chemistry (Gaynor, McIntyre, & Creutz, 2023).
Chemical Synthesis and Coordination Compounds
Research by Yudina et al. (2011) presented an interesting outcome from the reaction of 4-(1-methyl-1H-imidazol-2-yl)methylene-substituted 2-alkylthioimidazol-5(4H)-one with copper(ii) chloride. This study shed light on the complex interactions and products resulting from reactions involving (1-methyl-1H-imidazol-2-yl)methanol hydrochloride derivatives, contributing to the understanding of coordination compounds and their synthesis (Yudina et al., 2011).
Anion Hosts and Hydrogen Bonding
Nath and Baruah (2012) investigated an imidazole-based bisphenol, highlighting its role as a versatile host for anions. The study examined the crystal packing and hydrogen bonding interactions in the solid-state structures of its salts with various acids, demonstrating the compound's potential in forming intricate molecular architectures through electrostatic and weak interactions (Nath & Baruah, 2012).
Eigenschaften
IUPAC Name |
(1-methylimidazol-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-7-3-2-6-5(7)4-8;/h2-3,8H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIWOFVFNHMDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazol-2-yl)methanol hydrochloride | |
CAS RN |
718642-27-4 |
Source


|
| Record name | (1-methyl-1H-imidazol-2-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

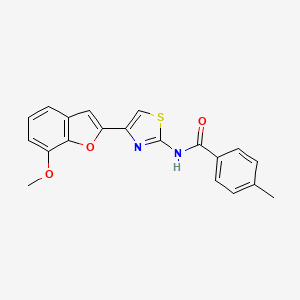
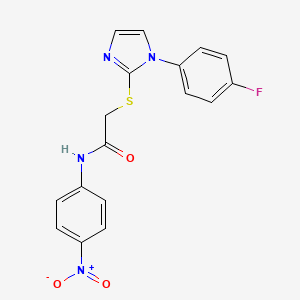
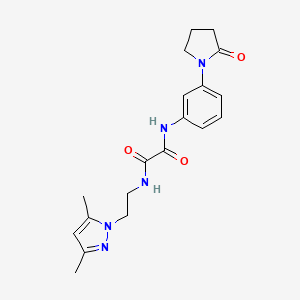
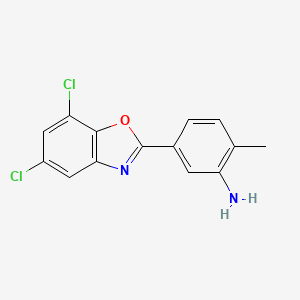
![N-(3,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2535029.png)


![N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine](/img/structure/B2535037.png)
![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2535038.png)
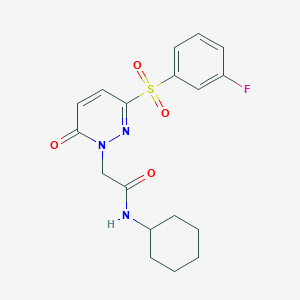

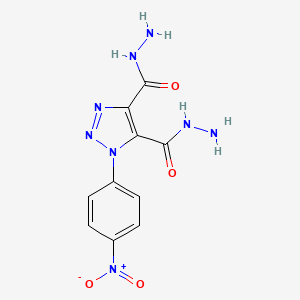
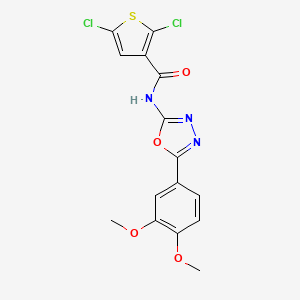
![2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2535044.png)